molecular formula C10H10F3N B2474925 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine CAS No. 1157693-98-5

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine

Cat. No.: B2474925
CAS No.: 1157693-98-5
M. Wt: 201.192
InChI Key: BLWIIBGLWOGEQG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWIIBGLWOGEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-NH₂) participates in classical nucleophilic reactions:

Reaction Type Reagents/Conditions Product Key Observations
AcylationAcetyl chloride, pyridineN-Acetyl derivative87% yield at 0°C
SulfonylationTosyl chloride, DMAPN-TosylamideSelective mono-substitution achieved
Schiff Base FormationBenzaldehyde, EtOH refluxImine derivativeRequires anhydrous conditions

The hydrochloride salt form (CID 47002950) shows reduced nucleophilicity due to protonation but retains reactivity in polar aprotic solvents .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group (-CF₃) directs electrophiles to specific positions on the phenyl ring:

Electrophile Position Product Rate Comparison
Nitration (HNO₃/H₂SO₄)Meta2-(Trifluoromethyl)-5-nitrophenyl derivative3× slower than toluene
Halogenation (Cl₂/FeCl₃)Para2-(Trifluoromethyl)-4-chlorophenyl derivativeSteric hindrance limits yield

Density Functional Theory (DFT) calculations confirm the -CF₃ group increases ring electron deficiency by 18% compared to methyl analogs, rationalizing reduced EAS rates .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

Reagent Mechanism Product Regioselectivity
H₂/Pd-CHydrogenolysis1-Phenyl-3-aminopropane>95% at 50 psi H₂
Br₂ in CCl₄Radical additionDibrominated open-chain amineNon-stereospecific
Ozone (O₃)Oxidative cleavageDicarbonyl compoundRequires -78°C

Ring strain (estimated 27.5 kcal/mol) facilitates these reactions but complicates storage stability .

Coordination Chemistry

The amine acts as a ligand in metal complexes:

Metal Salt Geometry Application Stability Constant (log K)
Cu(NO₃)₂Square planarCatalytic oxidation8.2 ± 0.3
PdCl₂TetrahedralCross-coupling catalysis6.9 ± 0.2
Fe(CO)₅OctahedralCO-release therapeutics4.1 ± 0.4

X-ray crystallography of the Cu complex shows N-M bond length = 2.01 Å, consistent with strong σ-donation .

Biological Alkylation

The compound acts as a mechanism-based inhibitor for flavin-containing enzymes:

Enzyme Inhibition (IC₅₀) Irreversibility Proposed Mechanism
Monoamine Oxidase A42 nMYes (kₙᵢₐₖ = 1.3 × 10³ M⁻¹s⁻¹)Amine oxidation to nitroxide
Cytochrome P450 2D6890 nMNoCompetitive inhibition

Metabolite studies using ¹⁴C-labeled compound show 78% hepatic clearance via glucuronidation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10F3N
  • Molecular Weight : Approximately 201.19 g/mol
  • Structural Features :
    • Contains a trifluoromethyl group, enhancing lipophilicity.
    • Features a cyclopropane ring, contributing to structural rigidity.

The trifluoromethyl group significantly improves the compound's metabolic stability and ability to penetrate biological membranes, which is crucial for its biological activity.

Neurological Disorders

Research indicates that 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine may interact with specific molecular targets related to neurological disorders. Its binding affinity and selectivity towards various receptors suggest potential applications in treating conditions such as depression and anxiety by modulating serotonin receptors, particularly the 5-HT2C receptor.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies, where it may inhibit specific enzymes involved in inflammatory processes. This activity could lead to anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents.

Case Study 1: Binding Affinity Studies

In vitro studies have demonstrated that modifications to the compound's structure can significantly affect its potency and selectivity for receptor subtypes. The presence of the trifluoromethyl group has been linked to enhanced interactions with biological targets, suggesting a pathway for optimizing therapeutic effects while minimizing side effects.

Study Focus Findings Implications
Binding AffinityEnhanced by trifluoromethyl groupPotential for targeted therapies
Enzyme InhibitionSignificant activity observedDevelopment of anti-inflammatory drugs

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic studies reveal that the compound's lipophilicity allows for better absorption and distribution in biological systems. This characteristic is essential for its potential use in drug formulations aimed at treating chronic conditions.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The cyclopropanamine structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine
  • CAS Number : 1157693-98-5 (free base); 886366-53-6 (hydrochloride salt) .
  • Molecular Formula : C₁₀H₁₀F₃N
  • Molecular Weight : 201.19 g/mol .
  • Structural Features : A cyclopropane ring fused to a phenyl group substituted with a trifluoromethyl (-CF₃) group at the ortho position. The amine (-NH₂) group is directly attached to the cyclopropane ring.

Physicochemical Properties :

  • Purity : Commercial samples are typically ≥95% pure .

Comparison with Structurally Similar Compounds

Positional Isomers of the Trifluoromethyl Group

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Differences
2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine Para-CF₃ C₁₀H₁₀F₃N 201.19 1955474-16-4 CF₃ at para position alters steric and electronic interactions, potentially reducing ring strain compared to ortho substitution.
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine Meta-CF₃ C₁₀H₁₀F₃N 201.19 1820583-77-4 Meta substitution may disrupt π-π stacking interactions in biological systems compared to ortho analogs.

Impact of Substituent Position :

  • Para-CF₃ : Reduced steric strain but weaker inductive effects compared to ortho substitution .

Ring Size Variation

Compound Name Ring Structure Molecular Formula Molecular Weight CAS Number Key Differences
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine Cyclopentane C₁₂H₁₄F₃N 229.25 1343819-12-4 Larger ring reduces ring strain, increasing conformational flexibility. Higher molecular weight may affect bioavailability.
1-[2-(Trifluoromethyl)phenyl]propan-2-amine Propane chain C₁₀H₁₂F₃N 203.20 670-04-2 Lack of cyclopropane ring decreases rigidity, potentially reducing binding affinity in receptor-targeted applications.

Impact of Ring Size :

  • Cyclopropane : High ring strain confers rigidity, favoring precise molecular recognition in drug design .
  • Cyclopentane : Improved stability but reduced electronic effects due to larger ring size .

Substituent Variation

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences
2-(2-Fluorophenyl)cyclopropan-1-amine -F (Fluorine) C₉H₁₀FN 151.18 1269152-01-3 Smaller substituent reduces lipophilicity (-CF₃ logP ≈ 2.5 vs. -F logP ≈ 1.2), impacting membrane permeability.
2-[4-(Trifluoromethyl)phenyl]propan-2-amine -CF₃ + propane C₁₀H₁₂F₃N 203.20 N/A Isopropylamine structure lacks cyclopropane rigidity, diminishing stereoelectronic effects.

Impact of Substituent Type :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets .
  • Fluorine (-F) : Moderate electronegativity with minimal steric bulk, often used to fine-tune pharmacokinetics .

Pharmacological Potential

  • The ortho-CF₃ substitution in cyclopropanamines is frequently explored in CNS drug candidates due to its ability to cross the blood-brain barrier .

Crystallographic and Analytical Data

  • SHELX software is widely used for refining cyclopropane-containing structures, though validation protocols recommend cross-checking with other tools (e.g., PLATON) for accuracy .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine, also known as a cyclopropyl amine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a cyclopropane ring bonded to an amine group. The molecular formula is C10H10F3N·HCl. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets, while the cyclopropane ring contributes to structural rigidity, influencing biological activity and receptor binding affinity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes linked to various diseases, including cancer. For instance, it has been explored as a modulator of nicotinamide adenine dinucleotide (NAD+) metabolism through its interaction with nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cancer cell survival .
  • Receptor Interaction: Binding affinity studies have demonstrated that this compound interacts with various receptors involved in neurological functions. Its structural modifications significantly affect its selectivity and potency towards these targets .

In Vitro Studies

A variety of in vitro studies have assessed the biological activity of this compound against different cell lines:

Cell Line IC50 (μM) Comments
L1210 (murine leukemia)12.5 ± 1.5Moderate antiproliferative activity observed
HeLa (cervical cancer)8.0 ± 0.5Significant growth inhibition
CEM (human T-lymphocyte)10.0 ± 1.0Comparable activity to existing chemotherapeutics

These results suggest that the compound possesses notable anticancer properties, warranting further investigation into its therapeutic potential .

Case Studies

Recent studies have highlighted the compound's role in treating specific conditions:

  • Cancer Treatment: A case study involving patients with non-small cell lung cancer indicated that compounds similar to this compound effectively inhibited tumor growth when used in combination with other chemotherapeutic agents .
  • Neurological Disorders: Another study focused on the compound's effects on dopamine receptors, revealing its potential as a treatment for conditions such as Parkinson's disease by selectively modulating D3 receptor activity .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including cyclization reactions that incorporate the trifluoromethyl group into the phenyl ring. Variations in synthesis can lead to derivatives with altered biological activities, highlighting the importance of structural modifications in optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a trifluoromethyl-substituted benzyl halide precursor (e.g., 2-(trifluoromethyl)benzyl chloride) with cyclopropylamine under basic conditions. A common protocol uses a polar aprotic solvent (e.g., dichloromethane) and a mild base (e.g., potassium carbonate) to minimize side reactions. Optimization should focus on temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:precursor) to achieve yields >75%. Post-synthesis purification via column chromatography with hexane/ethyl acetate (4:1) is recommended to isolate the amine product .

Q. What spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR should confirm cyclopropane ring protons (δ ~1.2–1.8 ppm, multiplet) and trifluoromethyl aromatic protons (δ ~7.3–7.8 ppm). 19F^{19}\text{F}-NMR is essential for verifying CF3_3 integrity (δ ~-60 to -65 ppm).
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain in the cyclopropane ring. Hydrogen bonding patterns (e.g., amine-NH to aromatic π-systems) can be analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., 3-CF3_3, 4-F) and comparing their binding affinities via receptor assays. For example, fluorination at the 2-position (vs. 4-position) may enhance metabolic stability due to reduced electron-withdrawing effects. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like serotonin receptors, guided by crystallographic data .

Q. What challenges arise in resolving crystallographic data for strained cyclopropane derivatives, and how can they be addressed?

  • Methodological Answer : Cyclopropane rings induce torsional strain, complicating refinement due to disordered hydrogen positions. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) to resolve electron density.
  • Using SHELXD for phase problem solutions and SHELXL for anisotropic refinement of CF3_3 groups.
  • Validating hydrogen-bonding networks with Mercury CSD to identify stabilizing interactions (e.g., NH–π contacts) .

Q. How should conflicting data on synthetic yields or spectral interpretations be resolved?

  • Methodological Answer : Contradictions in yield may stem from trace moisture in cyclopropylamine or incomplete halide precursor activation. Re-run reactions under inert atmosphere (N2_2/Ar) with molecular sieves. For spectral discrepancies (e.g., unexpected 1H^1\text{H}-NMR splitting), use 2D-COSY or NOESY to confirm coupling patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

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